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Compound of Interest

Compound Name: Chasmanine

Cat. No.: B1259113

Spectroscopic Analysis of Chasmanine: An In-
depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chasmanine is a complex diterpenoid alkaloid belonging to the aconitane class, naturally
occurring in various species of the Aconitum and Delphinium genera. The intricate polycyclic
structure of Chasmanine and its congeners presents a significant challenge for structural
elucidation and characterization. This technical guide provides a comprehensive overview of
the spectroscopic analysis of Chasmanine, focusing on the application of Nuclear Magnetic
Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical
techniques are indispensable for the unambiguous identification, structural verification, and
purity assessment of Chasmanine, which are critical steps in natural product research and
drug development.

While a complete, modern, and publicly accessible dataset of all spectroscopic data for
Chasmanine is not readily available, this guide consolidates the foundational knowledge and
outlines the expected spectroscopic behavior based on the analysis of related diterpenoid
alkaloids.

Molecular Structure
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Chasmanine possesses the molecular formula C25H41NOs and a molecular weight of 451.6
g/mol . Its complex bridged hexacyclic structure contains multiple stereocenters and functional
groups, including hydroxyl, methoxy, and an N-ethyl group, which give rise to characteristic
spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of complex
organic molecules like Chasmanine in solution. A combination of one-dimensional (*H and 13C)
and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is required for the
unambiguous assignment of all proton and carbon signals.

Data Presentation

A complete and modern, fully assigned NMR dataset for Chasmanine is not available in the
public domain. However, based on the analysis of closely related aconitane alkaloids, the
following tables summarize the expected chemical shift ranges for the key functional groups
and carbon skeleton of Chasmanine.

Table 1: Expected *H NMR Chemical Shifts for Key Moieties in Chasmanine
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Expected Chemical

Protons . Multiplicity Notes
Shift (ppm)
) Characteristic of the

N-CH2-CHs ~1.1 Triplet

N-ethyl group.
N-CH2-CHs ~2.5-3.0 Quartet

Multiple methoxy
OCHs ~3.2-34 Singlet groups will appear as

distinct singlets.

Chemical shift is

] dependent on the

CH-OH ~3.5-45 Multiplet ]

local environment and

hydrogen bonding.

Complex overlapping
Skeletal C-H ~1.0-4.0 Multiplets signals from the

polycyclic core.

Table 2: Expected 3C NMR Chemical Shifts for Chasmanine

Carbon Atom

Expected Chemical Shift (ppm)

N-CH2-CHs ~13-15
N-CH2-CHs ~48 - 52
OCHs ~56 - 62
C-O (Alcohols/Ethers) ~70-95
Quaternary Carbons ~40 - 60
CH ~30-60
CH2 ~20 - 40
Experimental Protocols
Sample Preparation:
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e A sample of purified Chasmanine (typically 1-10 mg) is dissolved in a deuterated solvent
(e.g., CDCIs, CDs3OD, or CsDsN) in a5 mm NMR tube. The choice of solvent depends on the
solubility of the analyte and the desired resolution of the spectrum.

o A small amount of a reference standard, such as tetramethylsilane (TMS), is added to
calibrate the chemical shift scale to 0.00 ppm.

1H NMR Spectroscopy:

 Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better

signal dispersion.
» Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is used.

e Acquisition Parameters:

[¢]

Spectral Width: ~12-16 ppm

o

Acquisition Time: 2-4 seconds

[e]

Relaxation Delay: 1-5 seconds
o Number of Scans: 16-64, depending on the sample concentration.
13C NMR Spectroscopy:
 Instrument: A high-field NMR spectrometer equipped with a broadband probe.

e Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain
singlets for all carbon signals.

e Acquisition Parameters:
o Spectral Width: ~200-240 ppm
o Acquisition Time: 1-2 seconds

o Relaxation Delay: 2-5 seconds
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o Number of Scans: 1024 or higher, due to the low natural abundance of *3C.
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

o Standard pulse programs and parameters are employed for these experiments. The number
of increments in the indirect dimension and the number of scans are optimized to achieve
adequate resolution and signal-to-noise ratio within a reasonable experimental time. These
experiments are crucial for establishing C-H and C-C connectivities and through-space
proton proximities, which are essential for the complete structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of Chasmanine and offers insights into its structure through the analysis of fragmentation
patterns.

Data Presentation

Table 3: Expected Mass Spectrometry Data for Chasmanine

lon miz (expected) Description

Protonated molecular ion

[M+H]* 452.2934 ) ]
(High-Resolution MS).
Molecular ion (Electron
[M]* 451.2880 o
lonization).
Result from the loss of
] functional groups and
Fragments Various

cleavage of the carbon

skeleton.

Experimental Protocols

High-Resolution Electrospray lonization (HRESI-MS):

o Sample Preparation: A dilute solution of Chasmanine is prepared in a suitable solvent (e.g.,
methanol or acetonitrile) with the addition of a small amount of formic acid to promote
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protonation.

 Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, coupled to an electrospray ionization source is used.

e Analysis Mode: The analysis is typically performed in the positive ion mode to observe the
protonated molecule [M+H]*.

o Data Acquisition: The instrument is calibrated using a known standard to ensure high mass
accuracy. Data is acquired over a mass range that includes the expected molecular ion.

Electron lonization (EI-MS):

o Sample Introduction: The sample is introduced into the ion source via a direct insertion probe
or a gas chromatograph (if the compound is sufficiently volatile and thermally stable).

« lonization: The sample is bombarded with a beam of electrons (typically 70 eV) to induce
ionization and fragmentation.

e Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass
analyzer (e.g., a quadrupole or magnetic sector).

Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Experimental workflow for the spectroscopic analysis of Chasmanine.

Logical Relationship in Structure Elucidation
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Caption: Logical relationships in the structure elucidation of Chasmanine.

Predicted Mass Spectrometry Fragmentation Pathway
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Caption: Predicted fragmentation pathway of protonated Chasmanine in MS/MS.

« To cite this document: BenchChem. [Spectroscopic analysis of Chasmanine using NMR and
mass spectrometry.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1259113#spectroscopic-analysis-of-chasmanine-
using-nmr-and-mass-spectrometry]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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